molecular formula C14H10Cl2INO2 B5330240 2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)acetamide

2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)acetamide

Cat. No. B5330240
M. Wt: 422.0 g/mol
InChI Key: WTRIWAZBEPZQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)acetamide, also known as 'DIPA', is a synthetic compound that has been used in various scientific research studies. It belongs to the family of phenoxyacetic acid herbicides and has been synthesized by several methods. DIPA has been found to have potential applications in the field of biochemistry and physiology due to its unique mechanism of action.

Mechanism of Action

DIPA inhibits the activity of FAAH by binding to its active site. This results in the accumulation of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects. DIPA has been found to be a potent inhibitor of FAAH and has been shown to increase the levels of endocannabinoids in the body by up to 10-fold.
Biochemical and Physiological Effects:
DIPA has been found to have various biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of neuropathic pain. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease. DIPA has been shown to have potential therapeutic effects in various other conditions such as anxiety, depression, and addiction.

Advantages and Limitations for Lab Experiments

DIPA has several advantages for lab experiments. It is a potent inhibitor of FAAH and has been shown to increase the levels of endocannabinoids in the body. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, DIPA has some limitations as well. It has been found to have off-target effects on other enzymes, which can complicate the interpretation of the results. It is also important to note that DIPA should be used with caution due to its potential toxicity.

Future Directions

There are several future directions for the research on DIPA. One direction is to explore the potential therapeutic effects of DIPA in various conditions such as pain, inflammation, and anxiety. Another direction is to study the off-target effects of DIPA on other enzymes and to develop more specific inhibitors of FAAH. Further research is also needed to understand the long-term effects of DIPA on the body and its potential toxicity. Overall, DIPA has significant potential for scientific research and has opened up new avenues for studying the role of endocannabinoids in various physiological processes.

Synthesis Methods

The synthesis of DIPA has been reported by several methods. One of the most common methods involves the reaction of 2,4-dichlorophenol with sodium hydroxide and 2-iodoaniline in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain DIPA. Another method involves the reaction of 2,4-dichlorophenol with 2-iodoaniline in the presence of copper powder and acetic acid. The product is then purified by column chromatography to obtain DIPA.

Scientific Research Applications

DIPA has been used in various scientific research studies due to its potential applications in the field of biochemistry and physiology. It has been found to inhibit the activity of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes such as pain sensation, appetite, and mood regulation. DIPA has been found to increase the levels of endocannabinoids in the body, which can have potential therapeutic effects.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2INO2/c15-9-5-6-13(10(16)7-9)20-8-14(19)18-12-4-2-1-3-11(12)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRIWAZBEPZQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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